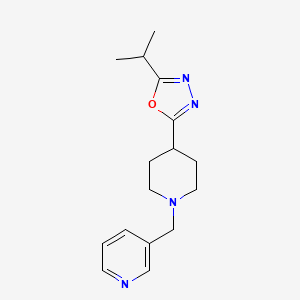![molecular formula C17H16N4O B6504637 3-cyclopropyl-4-phenyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1396882-54-4](/img/structure/B6504637.png)
3-cyclopropyl-4-phenyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a phenyl group, a pyridin-2-yl group, and a 1,2,4-triazol-5-one group . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the 1,2,4-triazol-5-one group could potentially allow for hydrogen bonding, which could affect the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms could make it more polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
a. Antimicrobial Activity: Imidazole derivatives have demonstrated antibacterial, antifungal, and antiviral properties. Researchers have explored F6246-1689’s potential as an antimicrobial agent, particularly against specific pathogens.
b. Anticancer Potential: The triazole ring in F6246-1689 may contribute to its antitumor activity. Investigations have focused on its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action.
c. Anti-Inflammatory Effects: Imidazole-based compounds often exhibit anti-inflammatory properties. Researchers have studied F6246-1689’s impact on inflammatory pathways, cytokine modulation, and tissue damage reduction.
d. Antidiabetic Properties: Some imidazole derivatives show promise in managing diabetes. F6246-1689’s effects on glucose metabolism, insulin sensitivity, and pancreatic function have been explored.
e. Neuroprotection: The central nervous system benefits from compounds with neuroprotective properties. Studies have investigated F6246-1689’s ability to protect neurons, enhance cognitive function, or mitigate neurodegenerative processes.
Material Science and Coordination Chemistry
Imidazole derivatives find applications in materials and coordination chemistry:
a. Ligands for Metal Complexes: F6246-1689 can serve as a ligand in coordination complexes. Its unique structure influences metal binding and reactivity.
b. Supramolecular Assemblies: Researchers have explored self-assembly processes involving F6246-1689, leading to functional materials with tailored properties.
Eigenschaften
IUPAC Name |
5-cyclopropyl-4-phenyl-2-(pyridin-2-ylmethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17-20(12-14-6-4-5-11-18-14)19-16(13-9-10-13)21(17)15-7-2-1-3-8-15/h1-8,11,13H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPVGFICUQRKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-4-phenyl-1-(pyridin-2-ylmethyl)-1H-1,2,4-triazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B6504554.png)
![3-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-3-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6504560.png)
![1-methyl-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6504563.png)
![N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6504566.png)
![2-methoxy-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}pyridine-3-carboxamide](/img/structure/B6504576.png)
![5-chloro-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B6504583.png)
![N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B6504585.png)
![N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide hydrochloride](/img/structure/B6504592.png)
![N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B6504600.png)

![1-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6504619.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6504624.png)
![3-(5-oxo-1-phenylpyrrolidin-3-yl)-1-[(oxolan-2-yl)methyl]urea](/img/structure/B6504630.png)
![N-[4-({3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B6504653.png)